molecular formula C10H11NO2 B13946204 2-(6-Cyclopropylpyridin-3-yl)acetic acid

2-(6-Cyclopropylpyridin-3-yl)acetic acid

Cat. No.: B13946204
M. Wt: 177.20 g/mol
InChI Key: AGCKKVPADBCQLG-UHFFFAOYSA-N
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Description

2-(6-Cyclopropylpyridin-3-yl)acetic acid is a pyridine-substituted acetic acid derivative characterized by a cyclopropyl group attached to the 6-position of the pyridine ring. The molecular formula is inferred to be C10H11NO2, with a molecular weight of ~193.2 g/mol (calculated based on the addition of a cyclopropyl group to 2-(pyridin-3-yl)acetic acid, C7H7NO2, MW 137.14) .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(6-cyclopropylpyridin-3-yl)acetic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3,5H2,(H,12,13)

InChI Key

AGCKKVPADBCQLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6-Cyclopropylpyridin-3-yl)acetic acid generally involves the following key steps:

  • Functionalization of the pyridine ring at the 6-position with a cyclopropyl group.
  • Introduction of the acetic acid moiety at the 3-position of the pyridine ring.
  • Purification and isolation of the final product.

The cyclopropyl substituent is typically introduced via cross-coupling or nucleophilic substitution reactions starting from halogenated pyridine derivatives. The acetic acid side chain can be introduced through alkylation or carboxylation reactions.

Synthesis from Halogenated Pyridine Precursors

A common approach involves starting with 2-halogenated or 3-halogenated pyridine derivatives bearing a cyclopropyl group at the 6-position. For example, 6-cyclopropyl-3-halopyridine can be used as a substrate.

  • Nucleophilic substitution or cross-coupling reactions with appropriate reagents introduce the acetic acid side chain.
  • Use of cesium carbonate as a base in dry polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under microwave heating at elevated temperatures (150–180 °C) has been reported to efficiently yield N-substituted pyridine derivatives, which can be further functionalized.

Esterification and Hydrolysis Route

One widely used method for preparing pyridine acetic acids involves esterification followed by hydrolysis:

  • Starting from 6-cyclopropyl-3-pyridineacetic acid or its halogenated precursor, the acid is converted to the corresponding ester (e.g., ethyl or methyl ester) by refluxing with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
  • The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative.

Example reaction conditions and yields for related compounds:

Step Reaction Conditions Yield (%) Notes
Esterification 6-chloropyridin-3-ylacetic acid + ethanol + H2SO4, reflux 4 h 95 High yield ester formation, purified by column chromatography
Hydrolysis Ester + aqueous acid/base, reflux or room temp 68–87 Hydrolysis to free acid, purification by extraction and chromatography

While these data are for 6-chloropyridin-3-yl derivatives, similar conditions are applicable for the cyclopropyl-substituted analogs with appropriate optimization.

Direct Alkylation of Pyridine Derivatives

Another method involves alkylation of 6-cyclopropylpyridin-3-yl intermediates with haloacetic acid derivatives or equivalents:

  • The reaction typically uses bases such as potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) to deprotonate the pyridine ring or side chain.
  • Alkylation with haloacetic esters or halides introduces the acetic acid side chain.
  • Subsequent hydrolysis or deprotection yields the target acid.

This method requires controlled conditions to avoid side reactions and achieve good regioselectivity.

One-Pot and Catalytic Methods

Recent advances include one-pot synthesis protocols that combine multiple steps without isolation of intermediates:

  • Use of acetic acid as a solvent and catalyst can facilitate condensation and cyclization reactions.
  • Catalysts such as silver triflate (AgOTf) and hydrobromic acid have been employed to promote selective transformations at mild temperatures.
  • Continuous flow and automated reactor systems have been reported for industrial-scale synthesis to improve yield and reproducibility.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield Range (%) Advantages Limitations
Halogenated pyridine + base 6-cyclopropyl-3-halopyridine Cs2CO3, DMF or acetonitrile, microwave heating 150–180 °C, 1 h 70–85 Efficient N-substitution Requires halogenated precursors
Esterification + hydrolysis 6-cyclopropyl-3-pyridineacetic acid or analogs Ethanol, H2SO4 (acid catalyst) Reflux 4 h 68–95 High yield, straightforward Multiple steps, purification needed
Direct alkylation 6-cyclopropylpyridin-3-yl intermediates KHMDS, haloacetic esters/halides Room temp to reflux 60–80 Direct introduction of acetic acid Sensitive to side reactions
One-pot catalytic synthesis β-dicarbonyl compounds, pyridine derivatives Acetic acid, AgOTf, HBr, hydrobromic acid Mild reflux, 12 h 70–85 Simplifies process, good yields Catalyst cost, scale-up challenges

Research Findings and Notes

  • The cyclopropyl group at the 6-position of the pyridine ring can be introduced via cross-coupling reactions starting from halogenated pyridines, often requiring microwave heating and polar aprotic solvents for efficient substitution.
  • Esterification of pyridine acetic acids with ethanol and sulfuric acid is a robust method yielding esters in high purity and yield, which can be hydrolyzed to the free acid.
  • Catalytic systems involving silver salts and hydrobromic acid have been used to facilitate selective transformations on pyridine derivatives, which may be adapted for the cyclopropyl-substituted analogs.
  • Industrial synthesis benefits from continuous flow reactors and automated systems to maintain consistent quality and optimize yields.
  • The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyclopropylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(6-Cyclopropylpyridin-3-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Cyclopropylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-(6-Cyclopropylpyridin-3-yl)acetic acid* C10H11NO2 193.2 Cyclopropyl, pyridine Predicted higher lipophilicity (logP ~1.2) due to cyclopropyl group
2-(Pyridin-3-yl)acetic acid C7H7NO2 137.14 Pyridine Water-soluble (due to polar pyridine and carboxylic acid groups)
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C19H24O3S 332.44 Cyclohexyl, benzofuran Crystalline (triclinic, space group P1), forms O–H∙∙∙O hydrogen-bonded dimers
2-(6-Methyl-1H-indol-3-yl)acetic acid C11H11NO2 189.21 Methyl, indole Higher steric bulk; potential for π-π stacking via indole ring

*Predicted data based on structural analogs.

Key Observations:
  • Lipophilicity : The cyclopropyl group in 2-(6-Cyclopropylpyridin-3-yl)acetic acid likely increases logP compared to unsubstituted 2-(pyridin-3-yl)acetic acid, enhancing membrane permeability but reducing aqueous solubility .
  • Crystallinity : Unlike the benzofuran analog, which forms stable dimers via O–H∙∙∙O bonds, the pyridine derivative may exhibit weaker intermolecular interactions due to the absence of aromatic fused rings .
Notes:
  • Pyridine-containing compounds often require careful handling due to respiratory and dermal irritation risks .

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